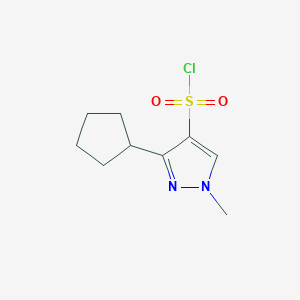

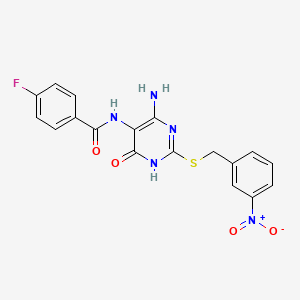

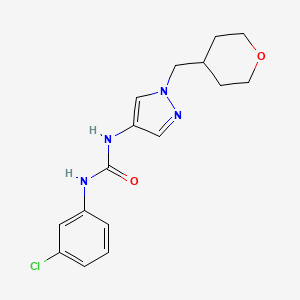

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions at the benzylic position . These reactions are very important for synthesis problems . The tactical use of the N-p-methoxybenzyl (N-PMB) protective group ensured the production of an array of N-vinyl tertiary enamide as starting materials .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . Changing the amino functional group at the C-2 position to the (N,N-dimethylamino)methyleneamino or the formamido further enhanced the inhibitory effects .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, oxidation .Aplicaciones Científicas De Investigación

Bioactivation Studies

Research has shown that derivatives similar to "N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" are activated through reductive chemistry, specifically targeting hypoxic cells, which is a hallmark of cancerous tumors. The bioactivation process relies on the enzymatic reduction of nitro groups to amine or hydroxylamine derivatives, making them more cytotoxic towards hypoxic tumor cells. Such compounds are designed to exploit the unique environment of tumor cells, thereby providing a selective approach to cancer therapy (Palmer et al., 1995).

Synthesis and Medicinal Chemistry

The compound has been involved in the synthesis of analogues aimed at evaluating and improving the efficacy of medicinal agents. For instance, the synthesis of fluorobenzamide derivatives incorporating thiazole and thiazolidine moieties has demonstrated promising antimicrobial activity, showcasing the versatility of the core structure in developing new therapeutic agents (Desai et al., 2013). Such research underlines the importance of the compound in contributing to the diversity of pharmacologically active agents.

Ligand for Imaging and Targeting

The structural features of "N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" and its analogues have been exploited in developing ligands for Positron Emission Tomography (PET) imaging. These ligands target specific receptors, such as sigma receptors, offering insights into receptor distribution and functioning, which can be pivotal in diagnosing and monitoring neurological diseases. The development of such ligands emphasizes the compound's role in advancing diagnostic tools and therapeutic strategies (Shiue et al., 1997).

Mecanismo De Acción

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O4S/c19-12-6-4-11(5-7-12)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-2-1-3-13(8-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWUKGJVQZKQBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

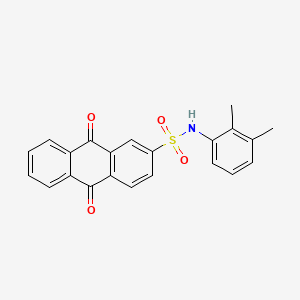

![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

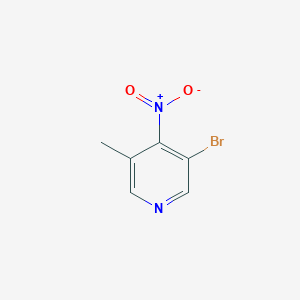

![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)

![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)